8-chloroisoquinoline-1-carbaldehyde
Description
Properties
CAS No. |
1367790-94-0 |
|---|---|
Molecular Formula |
C10H6ClNO |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroisoquinoline-1-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the reaction of 8-chloroisoquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) under controlled conditions . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed:
Oxidation: 8-Chloroisoquinoline-1-carboxylic acid.
Reduction: 8-Chloroisoquinoline-1-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloroisoquinoline-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-chloroisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Effects
The chlorine atom’s position and electronic effects distinguish 8-chloroisoquinoline-1-carbaldehyde from analogs. Below is a comparative analysis of substituent impacts:
| Compound | Substituent Position | Electronic Effect | Melting Point (°C) | Solubility in DMSO (mg/mL) | Key Applications |
|---|---|---|---|---|---|
| This compound | 8-Cl, 1-CHO | Strong electron-withdrawing (Cl), activating (CHO) | 152–154 | 45 | Anticancer agent synthesis |
| Isoquinoline-1-carbaldehyde | 1-CHO | Neutral (no Cl), activating (CHO) | 120–122 | 60 | General organic synthesis |
| 5-Chloroisoquinoline-1-carbaldehyde | 5-Cl, 1-CHO | Moderate electron-withdrawing (Cl) | 145–147 | 50 | Antimicrobial research |
| 8-Methylisoquinoline-1-carbaldehyde | 8-CH₃, 1-CHO | Electron-donating (CH₃) | 138–140 | 55 | Catalysis studies |
Key Observations :
- Electronic Effects: The 8-Cl group in this compound significantly reduces electron density at the 1-position compared to non-chlorinated analogs, enhancing the aldehyde’s electrophilicity .
- Solubility : Chlorine’s electronegativity reduces solubility in polar solvents relative to methyl-substituted analogs.
- Thermal Stability : Higher melting points in chloro-derivatives correlate with stronger intermolecular interactions (e.g., halogen bonding) .
Pharmacological Relevance
- Anticancer Activity: this compound derivatives exhibit superior inhibitory activity against tyrosine kinases (IC₅₀ = 0.8 nM) compared to 5-Cl analogs (IC₅₀ = 2.3 nM) due to optimized steric interactions .
- Antimicrobial Potential: Chlorine’s position affects membrane permeability; 8-Cl derivatives show broader-spectrum activity against Gram-negative bacteria than methyl-substituted variants .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-chloroisoquinoline-1-carbaldehyde, and how can reaction conditions be optimized for higher yield?
- Answer : Synthesis typically involves halogenation and formylation of the isoquinoline core. Key steps include:
- Halogenation : Introducing chlorine at position 8 via electrophilic substitution, often using POCl₃ or NCS under anhydrous conditions.
- Formylation : Employing Vilsmeier-Haack conditions (e.g., DMF/POCl₃) to introduce the aldehyde group at position 1.
- Optimization involves adjusting solvent polarity (e.g., dichloromethane for halogenation), temperature (60–80°C for formylation), and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
- Answer : Essential techniques include:
- NMR : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and chlorine-induced deshielding.
- FT-IR : Strong C=O stretch (~1680–1720 cm⁻¹) and aromatic C-Cl (~550–750 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and isotopic pattern from chlorine.
- Report melting point, UV-Vis λ_max, and chromatographic retention times for reproducibility .
Q. How can researchers design initial pharmacological screening assays for this compound?
- Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinases or proteases) and cell viability assays (e.g., MTT on cancer lines). Use SAR-guided libraries to compare with analogs like 4-chloro-1-hydroxynaphthalene-2-carbaldehyde, noting substituent effects on bioactivity. Include positive controls (e.g., staurosporine for kinase inhibition) and validate hits with dose-response curves .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Answer : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density and Fukui indices, identifying electrophilic centers. Molecular docking can simulate interactions with biological targets (e.g., ATP-binding pockets). Validate predictions experimentally via kinetic studies under varying pH and nucleophile concentrations .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Mitigate by:
- Standardizing protocols (e.g., CLIA-compliant assays).
- Replicating studies in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Performing meta-analyses of published data to identify confounding variables (e.g., solvent DMSO % affecting permeability) .
Q. How do steric and electronic effects of the chloro and aldehyde substituents influence regioselectivity in further derivatization?
- Answer : The electron-withdrawing aldehyde directs electrophiles to meta positions, while the chlorine at position 8 sterically hinders ortho substitution. Use Hammett plots to quantify substituent effects on reaction rates. Experimental validation via XRD of intermediates (e.g., Schiff bases) clarifies spatial constraints .
Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?
- Answer : Combine preparative HPLC (C18 column, acetonitrile/water gradient) with LC-MS to identify impurities (e.g., unreacted precursors or oxidation byproducts). For chiral impurities, use chiral stationary phases or recrystallization with enantiopure resolving agents .
Methodological Best Practices
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:
- Detail solvent purity, catalyst batches, and reaction monitoring intervals.
- Include full spectral data in supplementary materials, annotated with acquisition parameters (e.g., NMR frequency, MS ionization mode).
- For known compounds, cite prior syntheses; for novel derivatives, provide elemental analysis .
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
